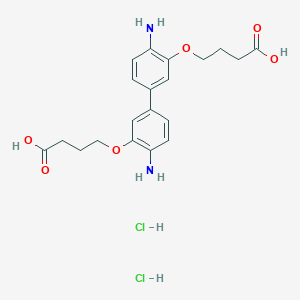

Dicarboxidine dihydrochloride

Vue d'ensemble

Description

Dicarboxidine dihydrochloride is a heterocyclic organic compound . It is used as a chromogen for detecting N-t-BOC amino acids, peptides, and barbiturates by TLC . It is also an alternative to conventional benzidine reagents as a peroxidase substrate .

Molecular Structure Analysis

The molecular weight of Dicarboxidine dihydrochloride is 461.34 g/mol . Its molecular formula is C20H24N2O6·2HCl . The InChI Key is BABQSVIBQAEEQX-UHFFFAOYSA-N .Chemical Reactions Analysis

Dicarboxidine dihydrochloride is used as a chromogen for detecting N-t-BOC amino acids, peptides, and barbiturates by TLC . It is an alternative to conventional benzidine reagents as a peroxidase substrate .Physical And Chemical Properties Analysis

Dicarboxidine dihydrochloride has a boiling point of 677.3ºC at 760mmHg . Its flash point is 363.4ºC . It has 8 H-Bond acceptors and 6 H-Bond donors .Applications De Recherche Scientifique

Carcinogenic Activity

Dicarboxidine dihydrochloride was studied for its possible carcinogenic activity. Chronic experiments on rats and mice showed that the substance led to the development of sarcomas at the injection site and tumors in other organs in rats, but it had no appreciable effect on mice. The findings suggested an insignificant carcinogenic activity of dicarboxidine dihydrochloride, considering the late appearance of tumors and the induction of tumors only in one species of animals (Pliss & Vol'fson, 1979).

Neurohistochemistry

Dicarboxidine dihydrochloride's derivative, Tetramethyl benzidine (TMB), a non-carcinogenic chromogen, demonstrated superior sensitivity for visualizing neural afferents and efferents compared to benzidine dihydrochloride. TMB was observed to have an enhanced sensitivity, particularly in demonstrating retrograde transport, and provided superior morphology and sensitivity in neurohistochemical studies (Mesulam, 1978).

Antimicrobial Activity

The combined chemistry of silver carboxylate and chlorhexidine gluconate, related to dicarboxidine dihydrochloride, showed promise in surgical antisepsis and wound care. It demonstrated deep skin penetration, extended elution, and broad-spectrum antimicrobial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes. This combination was found to be significantly more efficacious than other antimicrobial sutures in preventing surgical site infections (Garcia et al., 2022).

Anticariogenic Activity

Alexidine salts, including alexidine dihydrochloride, were compared to chlorhexidine and sodium fluoride for their anticariogenic activity. The study concluded that alexidine salts are comparable in cariostatic activity to chlorhexidine. It was noted that tooth staining accompanying the use of bisbiguanides can be reduced by adjusting the concentration of the drug and its frequency of application (Curtis & Dooley, 1979).

Neurological Impact

A study investigating the effects of cyclic dicarboxylic acids, including dicarboxidine dihydrochloride, found that certain dicarboxylic acids selectively antagonized the excitation evoked by N-methyl-D-aspartate (NMDA) without affecting responses to other excitatory amino acids. This suggests potential physiological interest in these compounds, possibly as a potential endogenous excitant in the nervous system or in receptor pharmacology studies (Birley et al., 1982).

Safety And Hazards

Dicarboxidine dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . If it comes in contact with skin or eyes, it should be washed off with plenty of soap and water .

Relevant Papers

- “The assay of peroxidases by means of dicarboxidine on enzyme-linked immunosorbent assay level” by K G Paul et al .

- “Dicarboxidine [gamma, gamma’- (4,4’-diamino-3,3’-biphenylylenedioxy)dibutyric acid] dihydrochloride as a chromogen for the detection of barbiturates, meprobamate and some other sedatives on thin-layer chromatograms” by C M Svahn et al .

- “Quantitative determination of plasma hemoglobin using dicarboxidine” by B Swolin et al .

Propriétés

IUPAC Name |

4-[2-amino-5-[4-amino-3-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6.2ClH/c21-15-7-5-13(11-17(15)27-9-1-3-19(23)24)14-6-8-16(22)18(12-14)28-10-2-4-20(25)26;;/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQSVIBQAEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34915-18-9 (Parent) | |

| Record name | Dicarboxidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10205004 | |

| Record name | Dicarboxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicarboxidine dihydrochloride | |

CAS RN |

56455-90-4 | |

| Record name | Dicarboxidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarboxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicarboxidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

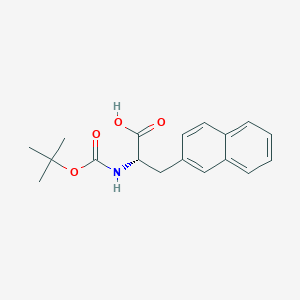

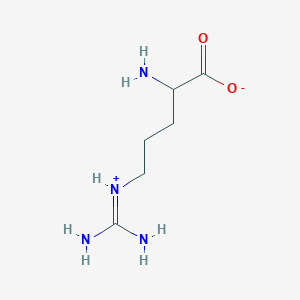

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.